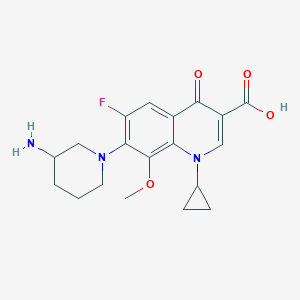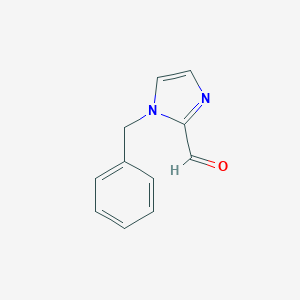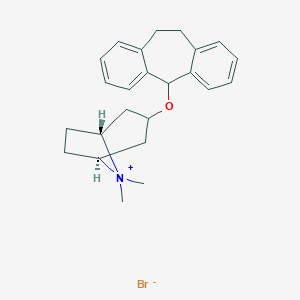
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors that are involved in the progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- has several biochemical and physiological effects. It has been found to inhibit the growth of various microbial strains, including bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- in lab experiments is its potential pharmaceutical applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease models.
Direcciones Futuras
There are several future directions for the study of 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-. One potential direction is to further investigate its mechanism of action in different disease models. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, it may be beneficial to study its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for human use.
In conclusion, 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- is a synthetic compound with potential pharmaceutical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and efficacy in different disease models.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- has been studied extensively for its potential pharmaceutical applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
127294-64-8 |
|---|---|
Nombre del producto |
3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-piperidinyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo- |
Fórmula molecular |
C19H22FN3O4 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-27-18-15-12(7-14(20)16(18)22-6-2-3-10(21)8-22)17(24)13(19(25)26)9-23(15)11-4-5-11/h7,9-11H,2-6,8,21H2,1H3,(H,25,26) |
Clave InChI |
RWZYKNVFWKZWDX-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O |
SMILES canónico |
COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O |
Sinónimos |
7-(3-amino-1-piperidyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoli ne-3-carboxylic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)








![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)

